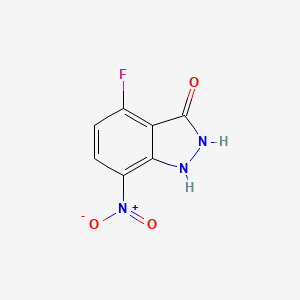

4-Fluoro-7-nitro-1,2-dihydroindazol-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Fluoro-7-nitro-1,2-dihydroindazol-3-one is a chemical compound that has been characterized as a fluorogenic labeling reagent for high-speed, online microdialysis-capillary electrophoresis (MD-CE) assays for amino acid neurotransmitters . It is useful for fluorescent labeling of amino acids and amines in HPLC .

Synthesis Analysis

An in-capillary derivatization of amino acids and peptides with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) was developed for their subsequent capillary electrophoretic analysis with laser-induced fluorescence detection . The in-capillary derivatization was achieved in zone-passing mode by introducing successive plugs of sample and NBD-F into a fused silica capillary previously equilibrated with an alkaline borate buffer .Molecular Structure Analysis

The molecular formula of 4-Fluoro-7-nitro-1,2-dihydroindazol-3-one is C7H5FN2O . It has a molecular weight of 152.126 .Chemical Reactions Analysis

The compound is used in the derivatization of amino acids and peptides for their subsequent capillary electrophoretic analysis . This process involves the introduction of successive plugs of sample and NBD-F into a fused silica capillary .Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3 . Its boiling point is 369.2±22.0 °C at 760 mmHg . The flash point is 177.1±22.3 °C .Aplicaciones Científicas De Investigación

Analytical Chemistry and Detection Methods

- 4-Fluoro-7-nitro-1,2-dihydroindazol-3-one has been utilized in analytical chemistry, particularly in the high-performance liquid chromatography and sensitive detection of amino acids when derivatized with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (Watanabe & Imai, 1981). This method is efficient for fluorescent labeling, allowing the detection of amino acids at low concentrations.

Biomedical Research and Drug Synthesis

- In the field of drug synthesis and biomedical research, 4-fluoro-7-nitro-1,2-dihydroindazol-3-one has been involved in the synthesis of various antimicrobial and antifungal compounds. A study demonstrated its use in the synthesis of sulfonamides and carbamates with promising antimicrobial activity (Janakiramudu et al., 2017).

Fluorogenic Derivatization and Neurotransmitter Analysis

- This compound has also been evaluated as a fluorogenic derivatization reagent for the analysis of catecholamines and their metabolites, demonstrating potential for quantitative analysis in biological matrices (Zhu, Shaw, & Barrett, 2003). Such applications are crucial in neurochemical research and the study of neurotransmitter dynamics.

Online Microdialysis-Capillary Electrophoresis

- Another significant application is in online microdialysis-capillary electrophoresis for amino acid neurotransmitters, where 4-fluoro-7-nitro-2,1,3-benzoxadiazole acts as a labeling reagent. This method allows for the efficient and sensitive analysis of neurotransmitters in biological samples (Klinker & Bowser, 2007).

Photophysical and Theoretical Studies

- Additionally, it has been used in photophysical and theoretical studies to investigate interactions with metal ions, contributing to the understanding of fluorophore-metal interactions, which is important in the development of fluorescence-based sensors (Das et al., 2012).

Safety And Hazards

The compound is classified as a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Propiedades

IUPAC Name |

4-fluoro-7-nitro-1,2-dihydroindazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O3/c8-3-1-2-4(11(13)14)6-5(3)7(12)10-9-6/h1-2H,(H2,9,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFIAUUASJYEPBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1[N+](=O)[O-])NNC2=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398093 |

Source

|

| Record name | MLS003170646 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-hydroxy-7-nitro 1H-indazole | |

CAS RN |

501650-69-7 |

Source

|

| Record name | MLS003170646 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1334398.png)

![3-(Dimethylamino)-2-[(4-fluorophenyl)sulfonyl]acrylonitrile](/img/structure/B1334426.png)

![6-methyl-7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1334429.png)